[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate
CAS No.: 1203339-69-8
Cat. No.: VC4717879
Molecular Formula: C15H11NO4
Molecular Weight: 269.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203339-69-8 |
|---|---|
| Molecular Formula | C15H11NO4 |
| Molecular Weight | 269.256 |
| IUPAC Name | [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate |
| Standard InChI | InChI=1S/C15H11NO4/c17-15(11-5-2-1-3-6-11)19-10-12-9-14(20-16-12)13-7-4-8-18-13/h1-9H,10H2 |
| Standard InChI Key | KXMWBEXFUHCRJN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate is C₁₆H₁₃NO₄, derived from the benzoate group (C₇H₅O₂), the oxazole ring (C₃H₂NO), and the furan substituent (C₄H₄O). The molecular weight calculates to 283.28 g/mol, consistent with esters of similar complexity .
Stereoelectronic Features
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Furan-Oxazole Moiety: The fused furan (oxygen-containing) and oxazole (nitrogen-oxygen-containing) rings create a conjugated π-system, enhancing stability and enabling charge delocalization. This arrangement is critical for interactions in biological systems or materials applications .
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Benzoate Ester: The ester group introduces polarity, influencing solubility and reactivity. The benzene ring provides a planar hydrophobic surface, which may facilitate π-π stacking interactions .
Table 1: Key Physical Properties
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate is documented, analogous compounds suggest a multi-step approach:
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Oxazole Formation: Cyclocondensation of furan-2-carbaldehyde with hydroxylamine yields the oxazole ring.
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Esterification: Reaction of the oxazole-furan alcohol with benzoyl chloride under basic conditions (e.g., pyridine) forms the benzoate ester .
A catalyst-free protocol, as demonstrated for related C=N bond formations, could optimize yield and purity .
Stability and Reactivity
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Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under acidic or alkaline conditions, necessitating anhydrous storage .
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Electrophilic Substitution: The furan ring’s electron-rich nature allows for electrophilic aromatic substitution (e.g., nitration, sulfonation) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include:
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¹³C NMR: Peaks at δ 165–170 ppm (ester carbonyl) and δ 150–145 ppm (oxazole and furan carbons) .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 284.0922 (calculated for C₁₆H₁₄NO₄⁺: 284.0917), with fragmentation patterns indicating loss of the benzoyloxy group (–C₇H₅O₂, Δm/z 121) .
Hypothetical Biological and Material Applications
Medicinal Chemistry
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Antimicrobial Potential: Oxazole and furan derivatives exhibit antimicrobial activity by disrupting microbial cell membranes or enzyme systems .
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Kinase Inhibition: The planar structure may compete with ATP in kinase binding sites, a mechanism observed in related compounds .
Materials Science
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